4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
Description
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a synthetic organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with a phenol group attached
Properties
IUPAC Name |
4-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-11-2-1-3-12-13(11)15-18-14(19-20(15)8-17-12)9-4-6-10(21)7-5-9/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWPDTZTIZJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole and quinazoline rings can undergo reduction under specific conditions.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Various substituted triazoloquinazoline compounds.
Scientific Research Applications
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-HIV and antitubercular agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in microbial and viral replication.
Pathways Involved: The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial and viral growth
Comparison with Similar Compounds
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Explored for their anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Investigated for their diverse pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
